molecular formula C19H16N2O4S2 B11401383 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B11401383
M. Wt: 400.5 g/mol
InChI Key: BPTFCQUSBZDEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, is a benzothiazole-acetamide hybrid featuring a 5-methylbenzofuran moiety and a methylsulfonyl substituent on the benzothiazole ring. The methylsulfonyl group enhances polarity and binding interactions, while the benzofuran moiety contributes to aromatic stacking and steric effects .

Synthesis of related acetamide derivatives typically involves S-alkylation or condensation reactions between benzothiazole amines and substituted acetic acid derivatives under reflux conditions, as seen in analogous protocols .

Properties

Molecular Formula

C19H16N2O4S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N2O4S2/c1-11-3-6-16-14(7-11)12(10-25-16)8-18(22)21-19-20-15-5-4-13(27(2,23)24)9-17(15)26-19/h3-7,9-10H,8H2,1-2H3,(H,20,21,22)

InChI Key

BPTFCQUSBZDEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Claisen Rearrangement Method

  • Starting material : 5-Methyl-2-propynyloxyacetophenone.

  • Reaction conditions : Heated at 180–200°C under inert atmosphere for 4–6 hours.

  • Mechanism : Thermal-sigmatropic rearrangement yields 5-methyl-1-benzofuran-3-acetic acid.

  • Yield : 65–72% after recrystallization from ethanol.

Cyclization of 2-Hydroxy-5-methylacetophenone

  • Reagents : Chloroacetic acid, potassium carbonate in DMF.

  • Conditions : Reflux at 120°C for 12 hours.

  • Workup : Acidification with HCl, extraction with ethyl acetate.

  • Yield : 58–63%.

Synthesis of 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine

Sulfonation of 6-Bromo-1,3-benzothiazol-2-amine

  • Step 1 : Bromination of 2-aminobenzenethiol with bromine in acetic acid to form 6-bromo-1,3-benzothiazol-2-amine.

  • Step 2 : Sulfonation using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C to room temperature.

  • Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane).

Direct Cyclization of Sulfonated Aniline

  • Starting material : 4-Methylsulfonyl-2-aminobenzenethiol.

  • Cyclization : Reacted with potassium thiocyanate and bromine in acetic acid at 60°C for 6 hours.

  • Yield : 70–75%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

  • Reagents : 5-Methyl-1-benzofuran-3-acetic acid, 6-(methylsulfonyl)-1,3-benzothiazol-2-amine, EDCl, HOBt, DMF.

  • Conditions : Stirred at 25°C for 24 hours.

  • Workup : Extracted with ethyl acetate, washed with NaHCO3, dried over MgSO4.

  • Yield : 68–74%.

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate, N-methylmorpholine in THF.

  • Conditions : −15°C for 30 minutes, followed by addition of the amine.

  • Yield : 60–65% after recrystallization from methanol.

Alternative One-Pot Synthesis

Sequential Cyclization and Coupling

  • Step 1 : In-situ generation of 5-methyl-1-benzofuran-3-acetic acid via Claisen rearrangement.

  • Step 2 : Direct coupling with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine using EDCl/HOBt.

  • Solvent : DMF at 100°C for 8 hours.

  • Yield : 55–60%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 8.32 (s, 1H, benzothiazole-H), 7.88–7.76 (m, 3H, aromatic), 3.21 (s, 3H, SO2CH3), 2.41 (s, 3H, CH3-benzofuran).

  • 13C NMR : 168.5 (C=O), 152.3 (benzothiazole-C2), 124.8 (benzofuran-C3).

  • HRMS : m/z 414.5 [M+H]+ (calc. 414.12).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

MethodKey StepsCatalyst/SolventYield (%)Purity (%)
Carbodiimide-mediatedEDCl/HOBt in DMFEDCl, HOBt68–7498
Mixed AnhydrideIsobutyl chloroformate in THFN-methylmorpholine60–6595
One-PotClaisen + EDCl couplingNone55–6090

Challenges and Optimization

  • Regioselectivity : Ensuring exclusive formation of the 3-acetic acid derivative on benzofuran requires precise temperature control during Claisen rearrangement.

  • Sulfonation Efficiency : Over-sulfonation is mitigated by using stoichiometric methanesulfonyl chloride at 0°C.

  • Amide Bond Stability : EDCl/HOBt minimizes racemization compared to DCC.

Industrial-Scale Considerations

  • Cost-Effectiveness : EDCl-mediated coupling is preferred for scalability despite lower yields.

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for bulk production .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The central acetamide linkage undergoes hydrolysis under acidic or basic conditions, yielding two primary intermediates:

Reaction Type Reagents/Conditions Major Products References
Acidic HydrolysisConcentrated HCl, reflux (6–12 hours)2-(5-methyl-1-benzofuran-3-yl)acetic acid + 6-(methylsulfonyl)-1,3-benzothiazol-2-amine
Basic HydrolysisNaOH (aqueous), 80–100°CSodium salt of the carboxylic acid + amine derivative

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, leading to cleavage of the amide bond.

Electrophilic Aromatic Substitution (EAS)

The benzofuran and benzothiazole rings participate in EAS reactions, with substituents directing incoming electrophiles:

Reaction Type Reagents/Conditions Major Products References
NitrationHNO₃/H₂SO₄, 0–5°C, 2–4 hoursNitro derivatives at the 4-position of benzofuran or 5-position of benzothiazole
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃, room temperatureChloro- or bromo-substituted derivatives

The electron-donating methyl group on the benzofuran ring directs electrophiles to the para position, while the electron-withdrawing methylsulfonyl group on benzothiazole activates the ring at specific positions.

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is susceptible to nucleophilic substitution, enabling structural diversification:

Reaction Type Reagents/Conditions Major Products References
Amine SubstitutionBenzylamine, DMF, K₂CO₃, 60°C, 8 hoursN-benzyl sulfonamide derivative
Thiol SubstitutionThiophenol, EtOH, refluxSulfur-linked analogues

These reactions typically proceed via an SN2 mechanism, leveraging the strong electron-withdrawing nature of the sulfonyl group .

Oxidation and Reduction Reactions

While limited direct data exists for this compound, structural analogs suggest potential pathways:

Reaction Type Reagents/Conditions Major Products References
Oxidation of Methyl GroupKMnO₄, H₂O, 100°CCarboxylic acid derivative of benzofuran
Reduction of AmideLiAlH₄, THF, 0°C → RTAmine derivative (rare due to stability of the amide bond)

Key Reaction Mechanisms and Selectivity

  • Steric Effects : The methyl group on benzofuran and bulky benzothiazole ring influence reaction rates and regioselectivity in EAS.

  • Electronic Effects : The methylsulfonyl group deactivates the benzothiazole ring, directing electrophiles to meta positions relative to itself.

This compound’s versatility in chemical transformations makes it a valuable scaffold for synthesizing derivatives with tailored pharmacological properties. Further studies are needed to explore reaction kinetics and optimize conditions for industrial-scale applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide. Benzothiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including pancreatic cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Research has indicated that compounds containing both benzofuran and benzothiazole moieties can act as inhibitors for key enzymes involved in metabolic disorders:

  • α-glucosidase Inhibition : This is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
  • Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease treatment, these compounds may help in enhancing cholinergic transmission .

Case Studies

A comprehensive review of benzothiazole derivatives indicates that modifications to the core structure can lead to enhanced biological properties. For instance, certain derivatives demonstrated improved selectivity and potency against specific cancer types compared to their parent compounds .

Table: Summary of Biological Activities

Activity TypeTarget Disease/ConditionReference
AnticancerPancreatic Cancer
α-glucosidase InhibitorType 2 Diabetes Mellitus
Acetylcholinesterase InhibitorAlzheimer's Disease

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, biological activities, and sources:

Compound Name Structural Features Biological Activity Source
Target Compound: 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide - 5-Methylbenzofuran
- 6-Methylsulfonyl benzothiazole
Not explicitly reported (inference: potential kinase/metalloenzyme inhibition)
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) - 6-Trifluoromethyl benzothiazole
- 3,4,5-Trimethoxyphenyl
pIC50 = 7.8 (CK-1δ inhibition)
GlideXP score = -3.78 kcal/mol
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-sulfamoyl-1,3-benzothiazol-2-yl]acetamide (20) - 6-Sulfamoyl benzothiazole
- Pyrimidinylthio side chain
Moderate inhibition of CA II and XII isoforms
N-(6-(Methylsulfonyl)benzothiazole-2-yl)-2-(thiophen-2-yl)acetamide - 6-Methylsulfonyl benzothiazole
- Thiophene substituent
Excluded from patent claims (inference: lower specificity)
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-isopropyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide - 6-Methyl benzothiazole
- Triazolylsulfanyl group
Not explicitly reported (structural focus)

Key Findings

Substituent Impact on Activity :

  • The trifluoromethyl and trimethoxyphenyl groups in BTA () confer high CK-1δ inhibitory activity, likely due to enhanced hydrophobic interactions and electron-withdrawing effects.
  • The methylsulfonyl group in the target compound and patent-excluded analog () may improve solubility but requires balanced steric bulk for target specificity.

Enzyme Inhibition Profiles :

  • Compound 20 () shows isoform-selective inhibition of carbonic anhydrases, suggesting that sulfamoyl and pyrimidinylthio groups fine-tune binding to metalloenzyme active sites.

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., thiophene in ) are easier to synthesize but may lack selectivity, as indicated by their exclusion from patent claims.

Biological Activity

The compound 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound consists of a benzofuran moiety linked to a benzothiazole group via an acetamide functional group. The presence of the methylsulfonyl group enhances its solubility and may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing benzofuran and benzothiazole scaffolds. For instance, derivatives similar to the target compound have shown significant activity against both bacterial and fungal strains.

Compound MIC (μg/mL) Target Organism
Compound A6.25Staphylococcus aureus
Compound B15.62Escherichia coli
Compound C7.81Candida albicans

These findings suggest that modifications in the structure can lead to enhanced antimicrobial properties, emphasizing the importance of the thiazole and sulfonyl groups in activity .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been documented in various studies. Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines, indicating a possible mechanism for treating inflammatory diseases.

Antiviral Activity

Research indicates that benzofuran compounds possess antiviral properties, particularly against viral infections such as hepatitis C. The mechanism appears to involve interference with viral replication processes .

Structure-Activity Relationship (SAR)

The biological activity of 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can be influenced by various structural modifications:

  • Benzofuran Moiety : The methyl group at position 5 enhances lipophilicity, which is beneficial for membrane permeability.
  • Benzothiazole Substitution : The methylsulfonyl group at position 6 is crucial for enhancing solubility and possibly increasing binding affinity to biological targets.
  • Acetamide Linkage : The acetamide group contributes to the overall stability and bioavailability of the compound.

Case Studies

Several case studies have evaluated the efficacy of compounds structurally related to 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide:

  • Study on Antimicrobial Efficacy : A study demonstrated that a related benzofuran derivative exhibited MIC values comparable to standard antibiotics against multiple strains of bacteria .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory effects of a similar compound, showing significant reductions in IL-6 and TNF-alpha levels in vitro .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide and its intermediates?

The synthesis involves multi-step reactions, including solvent-free reductive amination and reflux conditions. For example:

  • Intermediate synthesis : Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate can be treated with hydrazine hydrate in absolute ethanol under reflux for 4 hours, followed by TLC monitoring (Chloroform:Methanol, 7:3 ratio) to confirm reaction completion .
  • Derivatization : Solvent-free grinding of intermediates with substituted aldehydes in an agate mortar (15–20 minutes at 25°C) is effective for generating acetohydrazide derivatives .
  • Purification : Ice-water precipitation and column chromatography (ethyl acetate) are recommended for isolating pure compounds .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial design to evaluate variables like molar ratios, solvent polarity, and reaction time. Statistical methods minimize experimental runs while identifying critical parameters (e.g., hydrazine hydrate excess (1.2 eq) improves intermediate yield ).
  • TLC and HPLC : Monitor reaction progress with TLC and validate purity via HPLC. For example, a 7:3 Chloroform:Methanol system resolves benzoxazole derivatives effectively .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR and FT-IR : Confirm functional groups (e.g., methylsulfonyl peaks at ~3.3 ppm in 1^1H NMR; C=O stretches at ~1680 cm1^{-1} in IR).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O–H⋯O interactions, as seen in benzofuran analogs ).

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to prioritize synthesis targets .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions to guide structural modifications. Benzothiazole derivatives’ antitumor activity can be modeled using binding affinity and solvation energy metrics .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50}50​ values across studies)?

  • Data normalization : Control for assay conditions (e.g., cell line variability, incubation time).
  • Structure-activity relationship (SAR) analysis : Systematically compare substituent effects. For example, methylsulfonyl groups may enhance solubility but reduce membrane permeability, requiring balance in derivative design .
  • Meta-analysis : Aggregate data from structurally related compounds (e.g., benzoxazole/benzothiazole hybrids ) to identify trends obscured in single studies.

Q. What strategies are effective in resolving crystallization challenges for X-ray diffraction studies?

  • Solvent screening : Test benzene, ethyl acetate, or chloroform for slow evaporation. Benzene successfully produced single crystals for a benzofuran-acetic acid analog .
  • Additive use : Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize hydrogen-bonding networks observed in similar compounds .

Q. How can heterogeneous catalysis improve the scalability of synthesis?

  • Membrane separation technologies : Integrate catalysts like Pd/C or zeolites in continuous-flow reactors to enhance recyclability and reduce waste .
  • Process simulation : Use Aspen Plus or COMSOL to model mass transfer and optimize parameters (e.g., temperature gradients in exothermic steps) .

Methodological Notes

  • Avoid trial-and-error approaches : Adopt ICReDD’s feedback loop, where computational predictions inform experimental conditions, reducing development time .
  • Safety compliance : Follow protocols for handling sulfonyl and halogenated intermediates (e.g., fume hood use, waste disposal per OSHA guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.